molecular formula C12H14N2S2 B2970659 3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-27-5

3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2970659
CAS No.: 1325304-27-5
M. Wt: 250.38
InChI Key: WSSJKVINIKLTKZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a thiophene substituent at the 3-position and a thione group at the 2-position. The diazaspiro[4.5]decene scaffold provides structural rigidity, which is advantageous in medicinal chemistry for modulating pharmacokinetic properties and target binding.

Properties

IUPAC Name

3-thiophen-2-yl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2/c15-11-10(9-5-4-8-16-9)13-12(14-11)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSJKVINIKLTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multicomponent reactions and ring-forming strategies. One common method includes the use of thiophene derivatives and diazaspirodecene precursors under specific catalytic conditions. For instance, the reaction can be catalyzed by palladium or nickel-based systems, which facilitate the formation of the spiro structure through cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Diazaspiro[4.5]dec-3-ene-2-thione Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Notes (Source Evidence)
3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Thiophen-2-yl C₁₃H₁₃N₂S₂ 264.38 Target compound; sulfur-rich aromatic substituent (Inferred from naming conventions).
3-(3-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 3-Fluorophenyl C₁₄H₁₅FN₂S 262.35 Available (16 mg); halogenated analog with potential enhanced lipophilicity .
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Methoxyphenyl C₁₅H₁₈N₂OS 274.39 Solubility: DMSO (10 mM); storage at 2–8°C; research use only .
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Chlorophenyl C₁₄H₁₅ClN₂S 278.80 5 suppliers; CAS: 899926-57-9; used in pharmaceutical intermediates .
8-tert-Butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Methylphenyl + tert-butyl C₁₉H₂₆N₂S 314.49 CAS: 918544-98-6; sterically bulky substituents may hinder crystallinity .
3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Bromophenyl C₁₄H₁₅BrN₂S 323.26 Purity ≥95%; CAS: 899935-98-9; used as a pharmaceutical intermediate .

Substituent Effects and Research Findings

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxyphenyl derivatives (e.g., 3-(4-Methoxyphenyl)-...) exhibit improved solubility in polar solvents due to the electron-donating methoxy group .
    • Halogenated analogs (fluoro-, chloro-, bromo-) show increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Sulfur vs. Oxygen Heterocycles :
    • The thiophene substituent in the target compound introduces sulfur’s polarizability and π-electron delocalization, which may alter binding interactions in biological targets compared to phenyl derivatives. However, direct comparative activity data are absent in the provided evidence.

Biological Activity

3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by a unique spirocyclic structure that includes a diazaspirodecane core and a thiophenyl group. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C13H16N2SC_{13}H_{16}N_2S with a molecular weight of approximately 232.34 g/mol. Its structure contributes to its diverse biological activities.

Anticancer Activity

The compound's spirocyclic structure is often associated with anticancer activity. Research has indicated that various spiro compounds exhibit cytotoxic effects against cancer cell lines. For example, studies on related spirohydantoins have demonstrated their ability to inhibit cell proliferation in various cancer models. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Anti-inflammatory Activity

Compounds containing thiophene rings have been explored for their anti-inflammatory properties. Thiophene derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting that this compound may exhibit similar effects due to its thiophene component.

Study on Antimicrobial Efficacy

A study investigating the biological activity of thiophene derivatives found that certain compounds exhibited notable antimicrobial effects against both gram-positive and gram-negative bacteria. The research indicated that modifications in the thiophene ring could enhance the antimicrobial efficacy of these compounds .

Cytotoxicity Assessment

In a cytotoxicity assay involving B16F10 murine melanoma cells, several thiophene derivatives were tested for their ability to inhibit cell viability. Compounds with structural similarities to this compound showed significant cytotoxic effects at varying concentrations, indicating potential for further development as anticancer agents .

Data Table: Biological Activity Overview

Activity Type Compound Effect Reference
Antimicrobial2-(benzo[b]thiophen-2-yl)-4-phenyl derivativesMIC: 0.03 - 2 μg/mL
AnticancerSpirohydantoinsInduced apoptosis
Anti-inflammatoryThiophene derivativesReduced inflammation markers
CytotoxicityRelated thiophene compoundsInhibited B16F10 cell viability

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